N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide
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Description
The compound “N-[2-(2-Methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide” is similar to the one you’re asking about . It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Synthesis Analysis
A compound “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” was synthesized by a reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent . This method might be similar to the synthesis of the compound you’re interested in.Molecular Structure Analysis
The structure of the synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The synthesis of the compound involved a coupling between ibuprofen with tryptamine via amide bond formation .Mechanism of Action
While the mechanism of action for the specific compound you’re asking about isn’t available, a related compound “N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide” has been found to interact with several targets including Actin-related protein 2/3 complex subunit 1B, Actin-related protein 2, Actin-related protein 3, Actin-related protein 2/3 complex subunit 2, Actin-related protein 2/3 complex subunit 3, Actin-related protein 2/3 complex subunit 4, and Actin-related protein 2/3 complex subunit 5 .
Properties
IUPAC Name |
N-[2-(1-methylindol-3-yl)ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16-8-10(11-4-2-3-5-12(11)16)6-7-15-14(17)13-9-18-13/h2-5,8,13H,6-7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNDRSGNQSNEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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